Methyl 2,5-dihydroxycinnamate is a stable analog of erbstatin, a naturally occurring antibiotic produced by Streptomyces species. [] It is classified as a tyrosine kinase inhibitor (TKI), meaning it can block the action of tyrosine kinases, enzymes that play a crucial role in various cellular processes such as growth, differentiation, and signal transduction. [] Methyl 2,5-dihydroxycinnamate is primarily utilized in scientific research to investigate the role of tyrosine kinases in cellular processes and explore potential therapeutic targets for diseases involving these enzymes. []
Methyl 2,5-dihydroxycinnamate is derived from 2,5-dihydroxycinnamic acid through esterification with methanol. It belongs to the class of compounds known as flavonoids and phenolic compounds, which are widely distributed in plants. This compound can be sourced from various plants that produce cinnamic acid derivatives, particularly those rich in polyphenols.
The synthesis of methyl 2,5-dihydroxycinnamate typically involves the following steps:
This method has been documented in various studies highlighting the compound's synthesis and subsequent biological evaluations .
Methyl 2,5-dihydroxycinnamate features a phenolic structure characterized by:
The structural formula can be represented as follows:
Methyl 2,5-dihydroxycinnamate participates in several chemical reactions:
These reactions highlight its potential utility in pharmacological applications.
The mechanism of action of methyl 2,5-dihydroxycinnamate primarily involves:
These actions contribute to its potential therapeutic effects in cancer treatment.
The physical and chemical properties of methyl 2,5-dihydroxycinnamate include:
Methyl 2,5-dihydroxycinnamate has various scientific applications:
Methyl 2,5-dihydroxycinnamate (C₁₀H₁₀O₄; molecular weight: 194.18 g/mol) is a substituted cinnamate ester featuring a trans (E)-configured propenoate backbone. Its IUPAC name is methyl (2E)-3-(2,5-dihydroxyphenyl)prop-2-enoate, with the E-configuration confirmed by NMR spectroscopy and crystallography [5] [7]. The molecule contains two phenolic hydroxyl groups at positions 2 and 5 of the benzene ring, which confer significant hydrogen-bonding capacity. The planar structure of the conjugated system (benzene ring + α,β-unsaturated ester) influences its UV-Vis absorption, with a λₘₐₓ near 320 nm [5] [9].
The compound crystallizes as light-brown solids with a melting point of 178–180°C and a density of 1.318 g/cm³. It exhibits moderate lipophilicity (logP ≈ 2.0) and pH-dependent solubility: insoluble in water but soluble in dimethyl sulfoxide (125 mg/mL), methanol, and alkaline solutions (0.1 M NaOH) [5] [6] [9]. Stability studies indicate sensitivity to oxidation due to the hydroquinone-like 2,5-dihydroxyphenyl motif. It remains stable under inert storage (room temperature, dry/dark conditions) but degrades upon prolonged light exposure [5] [9].
Table 1: Physicochemical Properties of Methyl 2,5-Dihydroxycinnamate
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₀O₄ | - |
Molecular Weight | 194.18 g/mol | - |
Melting Point | 178–180°C | - |
Density | 1.318 g/cm³ | 20°C, 760 Torr |
Solubility in DMSO | 643.73 mM | 25°C |
Solubility in Water | Insoluble | 25°C |
Major UV Absorption | ~320 nm | Methanol |
The primary synthesis route involves Fischer esterification of 2,5-dihydroxycinnamic acid with methanol under acid catalysis (e.g., sulfuric acid). Yields typically range from 65–80%, with purity ≥98% achievable via recrystallization [5] [9]. Alternative methods include Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which improves selectivity for acid-sensitive substrates [9]. A critical advancement is the use of microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields >90% [10].
To enhance metabolic stability and bioactivity, eight rigid analogs were synthesized via Knoevenagel condensations. For example:
These derivatives exhibit restricted rotation around the vinyl bond, resisting esterase hydrolysis. Bromination, phenylation, or methylation at the α-position of the enone system further modulated cytotoxicity. Notably, 3-(2′,5′-dihydroxyphenyl)-2-phenylcyclopent-2-ene-1-one (Compound 27) showed IC₅₀ values of 0.1–0.5 μM against multiple cancer lines, a >10-fold enhancement over the parent compound [8] [10].
Table 2: Cytotoxicity of Rigid Derivatives Against Cancer Cell Lines
Compound | Structure | IC₅₀ (μg/mL) | Cell Lines Tested |
---|---|---|---|
Furanone (7) | 4-(2,5-Dihydroxyphenyl)-5H-furan-2-one | 0.39–0.98 | A549, HeLa, NCI-H460 |
Cyclopentenone (8) | 3-(2,5-Dihydroxyphenyl)cyclopent-2-en-1-one | 0.42–0.95 | A549, HeLa, NCI-H460 |
Phenylated analog (27) | 3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one | 0.1–0.5 | A549, HeLa, NCI-H460 |
Methyl 2,5-dihydroxycinnamate occurs natively in Azadirachta indica (neem) and Murraya paniculata (orange jasmine) as a secondary metabolite [6]. In Grevillea robusta (silk oak), it accumulates in leaves as methyl grevillate, a defense compound against herbivores [7]. Biosynthetically, it arises from the shikimate pathway: phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is hydroxylated at positions 2 and 5 via cytochrome P450 monooxygenases (CYP73A, CYP98A). Finally, caffeoyl-CoA-dependent methyltransferases catalyze esterification [6] [7].
Methyl 2,5-dihydroxycinnamate shares a conserved dihydroxyphenyl-acrylate motif with erbstatin, a natural tyrosine kinase inhibitor from Streptomyces [3] [6]. Key comparisons include:
Table 3: Structural and Functional Comparison with Erbstatin
Property | Methyl 2,5-Dihydroxycinnamate | Erbstatin |
---|---|---|
Core Structure | Methyl (E)-3-(2,5-dihydroxyphenyl)acrylate | (E,E)-5-(2,5-Dihydroxybenzylidene)rhodanine |
Molecular Weight | 194.18 g/mol | 268.29 g/mol |
EGFR Inhibition (IC₅₀) | 1.5 μM | 0.8 μM |
Serum Half-life | >4 hours | <0.5 hours |
Protein Cross-linking | Yes (≥0.05 mM) | No |
Primary Mechanism | Dual: EGFR inhibition + cross-linking | Selective EGFR inhibition |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1